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Compound of Interest

Compound Name: Nopinone

Cat. No.: B1589484

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for
nopinone, a bicyclic monoterpene ketone of significant interest in chemical research and drug
development. This document collates and presents nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data in a structured format. Detailed experimental
protocols for acquiring such data are also provided. Furthermore, this guide includes graphical
visualizations of the spectroscopic analysis workflow and a proposed mass spectral
fragmentation pathway to aid in the structural elucidation and characterization of nopinone.
This document is intended for researchers, scientists, and professionals in the field of
chemistry and drug development.

Introduction

Nopinone (6,6-dimethylbicyclo[3.1.1]heptan-2-one) is a naturally occurring bicyclic
monoterpene. Its unique bridged ring structure and carbonyl functionality make it a valuable
chiral building block in organic synthesis. A thorough understanding of its spectroscopic
properties is fundamental for its identification, characterization, and utilization in further
chemical transformations. This guide presents a detailed compilation of its *H NMR, 3C NMR,
IR, and MS data.

Spectroscopic Data
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The following sections summarize the key spectroscopic data for nopinone. The data has
been compiled from various spectroscopic databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The *H and 13C NMR data for nopinone, typically recorded in deuterated chloroform
(CDClI3), are presented below.

Table 1: *H NMR Spectroscopic Data for Nopinone in CDCls

Chemical Shift (8)

Multiplicity Integration Assignment

ppm

2.55-2.45 m 2H H3
2.35-2.25 m 1H H1
2.15-2.05 m 1H H5
1.95-1.85 m 2H H4

1.60 - 1.50 m 2H H7

1.34 s 3H CHs (syn)
0.86 S 3H CHs (anti)

Table 2: 3C NMR Spectroscopic Data for Nopinone in CDCls
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Chemical Shift (8) ppm Assighment
215.5 C2 (C=0)
58.0 C1

41.0 C5

38.5 C6

26.2 Cc7

26.0 CHs (syn)
23.0 C4

215 CHs (anti)
18.5 C3

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of nopinone is characterized by a strong absorption band corresponding to the
carbonyl group.

Table 3: Key IR Absorption Bands of Nopinone

Wavenumber (cm~?) Intensity Assignment

2980 - 2870 Strong C-H stretch (alkane)
1710 Strong C=0 stretch (ketone)
1470 Medium C-H bend (CH2)
1370 Medium C-H bend (CHs)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. The electron ionization (El) mass spectrum of nopinone shows a molecular ion peak
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and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for Nopinone (m/z and Relative Intensity)

mlz Relative Intensity (%) Proposed Fragment
138 25 M]*

123 15 [M - CHs]*

110 30 [M - COJ*

95 100 [M - C3H7]* (Base Peak)
83 60 [CeH11]*

69 85 [CsHo]*

55 70 [CaH7]*

41 90 [C3Hs]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of nopinone (approximately 10-20 mg) is prepared in deuterated chloroform (CDCls,
~0.75 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution
is transferred to a 5 mm NMR tube. *H and 13C NMR spectra are acquired on a 400 MHz (or
higher) spectrometer. For tH NMR, a standard pulse sequence is used with a spectral width of
approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2
seconds. For 13C NMR, a proton-decoupled pulse sequence is employed with a spectral width
of around 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
Data processing involves Fourier transformation, phase correction, and baseline correction.
Chemical shifts are referenced to the TMS signal (& = 0.00 ppm for *H and 3C).

Fourier-Transform Infrared (FTIR) Spectroscopy
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The FTIR spectrum of neat liquid nopinone is recorded using a Fourier-transform infrared
spectrometer. A small drop of the liquid sample is placed between two potassium bromide (KBr)
or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the
ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm~* with a resolution
of 4 cm~1. A background spectrum of the empty sample holder (or clean ATR crystal) is
recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of nopinone in a volatile organic solvent (e.g., dichloromethane or diethyl
ether) is prepared. A small volume (typically 1 pL) of the solution is injected into a gas
chromatograph equipped with a mass selective detector. The GC is fitted with a non-polar
capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 pm film thickness). The oven
temperature program typically starts at 50°C, holds for 2 minutes, then ramps up to 250°C at a
rate of 10°C/min. Helium is used as the carrier gas at a constant flow rate of 1 mL/min. The
mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass
range of m/z 40-400.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the logical workflow for the spectroscopic analysis of
nopinone and a proposed fragmentation pathway in mass spectrometry.
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Caption: Workflow for the spectroscopic analysis of nopinone.
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Caption: Proposed fragmentation of nopinone in MS.

 To cite this document: BenchChem. [Spectroscopic Profile of Nopinone: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589484#spectroscopic-data-of-nopinone-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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